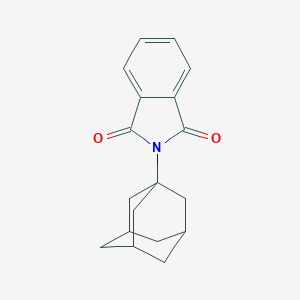
N-(1-Adamantyl)phthalimide
Overview
Description
N-(1-Adamantyl)phthalimide is a compound that belongs to the class of phthalimides, which are characterized by the presence of a phthalimide group attached to an adamantane moiety. Adamantane is a polycyclic hydrocarbon with a unique, highly symmetrical structure, making it an interesting scaffold for various chemical modifications. The phthalimide group is known for its versatility in organic synthesis and its presence in numerous biologically active molecules.
Mechanism of Action
Target of Action
N-(1-Adamantyl)phthalimide, also known as 2-(1-adamantyl)-1H-isoindole-1,3(2H)-dione, is a derivative of phthalimide . Phthalimides are known to have various biological activities such as antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . .
Mode of Action
It is known that phthalimides, in general, can interact with various biological targets due to their chemical structure . The adamantyl group in this compound could potentially enhance these interactions due to its lipophilicity and rigid structure .
Biochemical Pathways
Phthalimides have been shown to have hypolipidemic effects, suggesting they may influence lipid metabolism
Pharmacokinetics
It is known that phthalimides and their derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .
Result of Action
Phthalimides have been shown to have various biological activities, suggesting that this compound could have similar effects .
Action Environment
The adamantyl group in this compound could potentially enhance its stability due to its rigid structure .
Biochemical Analysis
Biochemical Properties
N-(1-Adamantyl)phthalimide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been found to inhibit certain proteases, which are enzymes that break down proteins, thus affecting protein turnover and cellular homeostasis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, thereby affecting signal transduction pathways . Additionally, it can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and adipose tissue . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize primarily in the mitochondria and the nucleus . In the mitochondria, it can affect mitochondrial function and energy production by modulating the activity of respiratory chain enzymes . In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)phthalimide typically involves the reaction of 1-adamantylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-Adamantyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides with various functional groups.
Scientific Research Applications
N-(1-Adamantyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
N-(1-Adamantyl)phthalimide can be compared with other adamantane derivatives and phthalimide compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the specific positioning of the adamantane moiety, which can influence its reactivity and biological activity. The combination of the rigid adamantane structure with the versatile phthalimide group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPFLBWYAZEFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168473 | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16808-41-6 | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique photochemical reaction does N-(1-Adamantyl)phthalimide undergo?
A: this compound (1) exhibits a distinctive photochemical domino reaction. Upon exposure to light, it undergoes two consecutive intramolecular gamma-hydrogen-transfer reactions. This process results in the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. [] This reaction is particularly interesting as it represents the first example of the formation of the 2-azahexacyclo[8.7.1.1 (1,4).0 (4,9).0 (11,16).0 (12,18)]nonadeca-4,6,8-triene skeleton. []
Q2: What factors influence the photochemical reactivity of N-(adamantyl)phthalimides?
A2: Research indicates that the photochemical reactivity of N-(adamantyl)phthalimides is influenced by several factors, including:
- Substituents on the adamantyl group: The presence and nature of substituents on the adamantyl moiety can impact the efficiency of hydrogen abstraction and subsequent reactions. []
- Solvent: The choice of solvent can affect the excited state lifetimes and reaction pathways. []
- Excitation wavelength: Direct versus sensitized irradiation can lead to population of different excited states, influencing product distribution. []
Q3: Beyond photochemical transformations, what other reactions can this compound undergo?
A: this compound can undergo base hydrolysis, leading to the formation of the keto derivative of the 1,2-substituted adamantane epsilon-amino acid with high yield. [] This transformation highlights the potential of this compound as a precursor for synthesizing structurally interesting and potentially bioactive amino acid derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


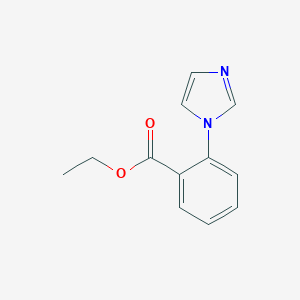
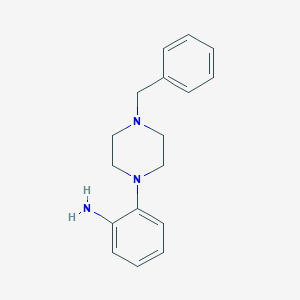
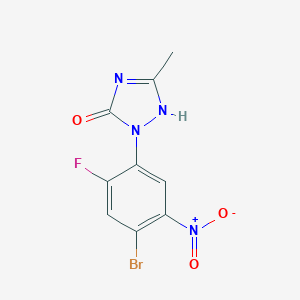
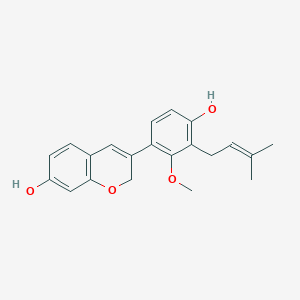
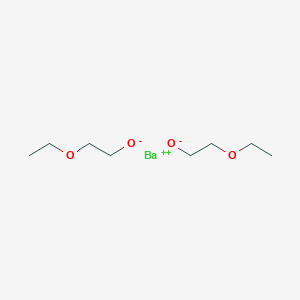
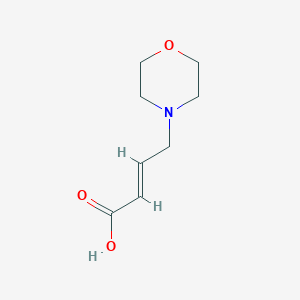
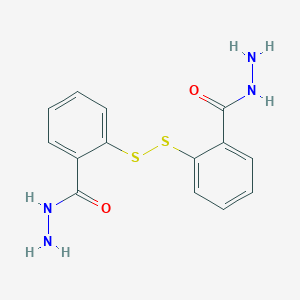
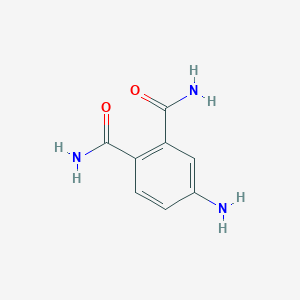
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
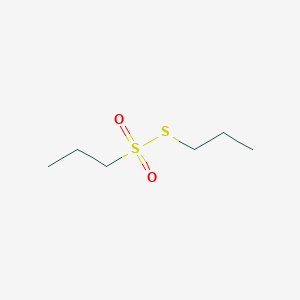
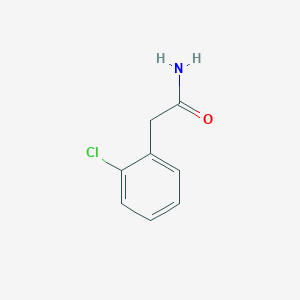
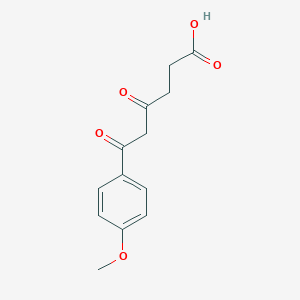
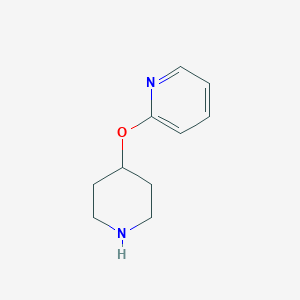
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
